![molecular formula C8H14ClNO2 B1631607 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 52601-23-7](/img/structure/B1631607.png)

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, also known as quinuclidine-2-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 52601-23-7 . It has a molecular weight of 191.66 .

Molecular Structure Analysis

The InChI code for 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H . Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

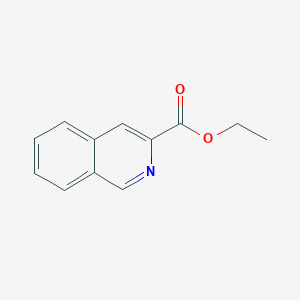

Synthesis and Structural Studies

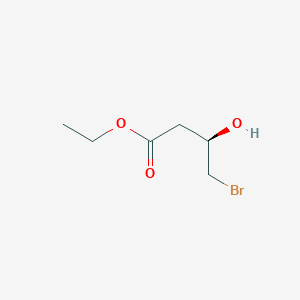

A series of esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied, employing NMR spectroscopy for unambiguous assignment of resonances, and X-ray diffraction for crystal structure determination. This research highlights the importance of structural studies in understanding the properties and potential applications of such compounds (Arias-Pérez et al., 2001).

Conformationally Restricted Analogues

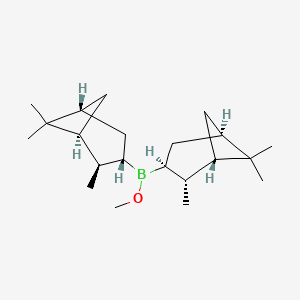

Conformationally restricted nonchiral pipecolic acid analogues have been synthesized, including 2-azabicyclo[2.2.2]octane-1-carboxylic acid, showcasing the potential of these compounds in the development of new drugs and biochemical tools. These syntheses are typically aimed at creating molecules with specific biological activities or structural features for further study (Radchenko et al., 2009).

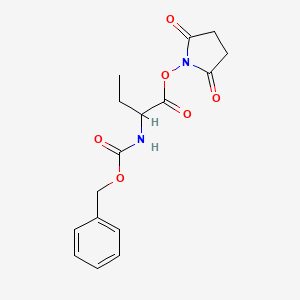

Application in Decarboxylative Acylation

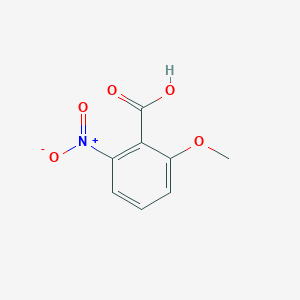

1,4-Diazabicyclo[2.2.2]octane (DABCO) was used effectively for decarboxylative acylation of carboxylic acids, demonstrating the compound's utility in synthetic organic chemistry. This process allows for the smooth conversion of various acids into α-keto or α,β-unsaturated amides and esters, expanding the toolbox available for organic synthesis (Zhang et al., 2017).

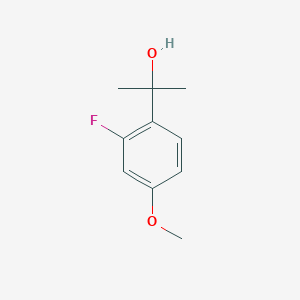

Supramolecular Aggregation Studies

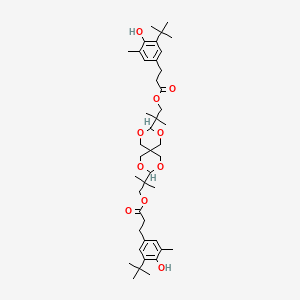

Investigations into the supramolecular aggregation of hydroxycarboxylic acid derivatives related to 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride revealed how the conformation of substituents affects the dimensionality of supramolecular structures. These studies contribute to the understanding of molecular interactions and the design of novel materials (Foces-Foces et al., 2005).

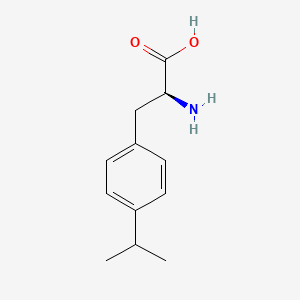

Synthesis of Amino Acid Derivatives

Research has also focused on the synthesis of optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, demonstrating the compound's potential as a precursor for the synthesis of complex amino acids. Such efforts underline the role of 1-Azabicyclo[2.2.2]octane derivatives in the development of new amino acids for pharmaceutical applications (Arakawa et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Zukünftige Richtungen

While specific future directions for 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride are not provided in the search results, research in related areas such as the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, continues to attract attention .

Wirkmechanismus

Target of Action

It is known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.

Mode of Action

As a structural analog of tropane alkaloids, it may interact with similar targets and exert similar effects .

Biochemical Pathways

Given its structural similarity to tropane alkaloids, it may influence similar pathways .

Result of Action

As a structural analog of tropane alkaloids, it may exert similar effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIJZJVAIURHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480917 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52601-23-7 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)